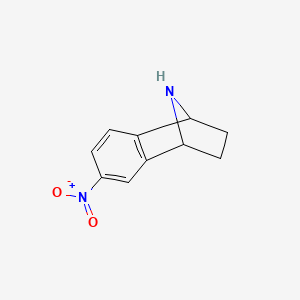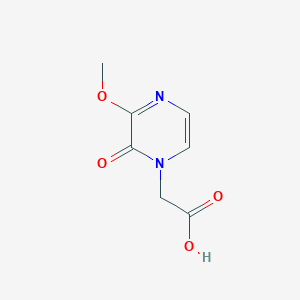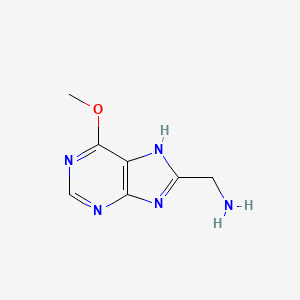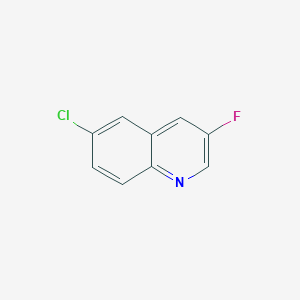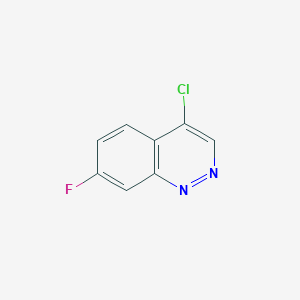![molecular formula C10H21N3 B11909421 3-Methyl-3,7,11-triazaspiro[5.6]dodecane CAS No. 90703-74-5](/img/structure/B11909421.png)
3-Methyl-3,7,11-triazaspiro[5.6]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Metil-3,7,11-triazaspiro[56]dodecano es un compuesto químico con la fórmula molecular C11H23N3. Es un compuesto espiro, lo que significa que tiene una estructura única en la que dos anillos están conectados a través de un solo átomo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Metil-3,7,11-triazaspiro[5.6]dodecano típicamente implica la reacción de aminas apropiadas con cetonas cíclicas en condiciones controladas. Un método común implica el uso de una reacción de ciclación donde los grupos amino reaccionan con una cetona para formar la estructura espiro. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción.
Métodos de producción industrial
La producción industrial de 3-Metil-3,7,11-triazaspiro[5.6]dodecano puede implicar reacciones de ciclación a gran escala utilizando reactores por lotes. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto. Las condiciones de reacción se controlan cuidadosamente, incluyendo temperatura, presión y concentración de reactivos, para lograr el resultado deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Metil-3,7,11-triazaspiro[5.6]dodecano sufre varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que uno de los átomos de hidrógeno es reemplazado por otro grupo funcional.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio y otros agentes reductores en condiciones anhidras.
Sustitución: Agentes halogenantes, agentes alquilantes y otros reactivos en varias condiciones dependiendo de la sustitución deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
3-Metil-3,7,11-triazaspiro[5.6]dodecano tiene varias aplicaciones en la investigación científica, incluyendo:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-Metil-3,7,11-triazaspiro[5.6]dodecano implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 3,7-Dimetil-3,7,11-triazaspiro[5.6]dodecano
- 7-Metil-3,7,11-triazaspiro[5.6]dodecan-12-ona
- 9-Metil-3,9-diazaspiro[5.6]dodecan-10-ona diclorhidrato
Unicidad
3-Metil-3,7,11-triazaspiro[5.6]dodecano es único debido a su estructura espiro específica y la presencia de tres átomos de nitrógeno dentro de los anillos. Esta característica estructural imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
90703-74-5 |
|---|---|
Fórmula molecular |
C10H21N3 |
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
3-methyl-3,7,11-triazaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H21N3/c1-13-7-3-10(4-8-13)9-11-5-2-6-12-10/h11-12H,2-9H2,1H3 |
Clave InChI |
FLJWXSMOOKIBCG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(CC1)CNCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





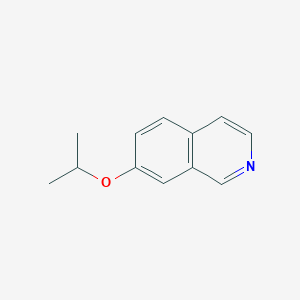
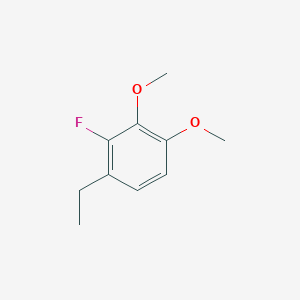
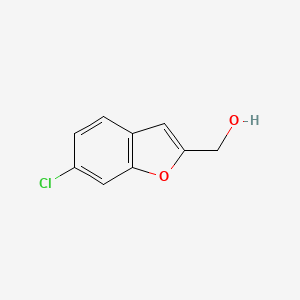
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)
